molecular formula C23H22N2O4 B11275730 2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide

Cat. No.: B11275730
M. Wt: 390.4 g/mol
InChI Key: WZJWVDRWSRSTGS-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is an organic compound with a complex structure that includes a methoxyphenyl group, an amino group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials undergo a series of reactions to form the final product . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide

InChI

InChI=1S/C23H22N2O4/c1-28-21-14-12-18(13-15-21)24-22(26)16-29-17-23(27)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,24,26)

InChI Key

WZJWVDRWSRSTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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